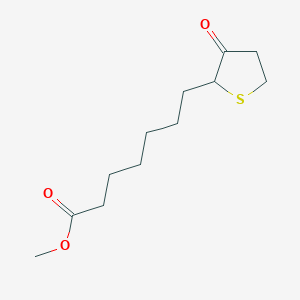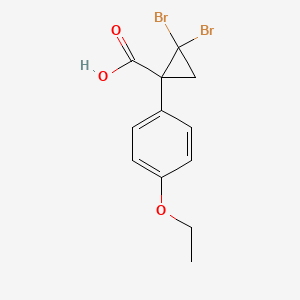
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- is a heterocyclic aromatic organic compound It is characterized by a pyrrole ring substituted with an ethenyl group at the 1-position and a 4-ethylphenyl group at the 2-position
Méthodes De Préparation
The synthesis of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be achieved through several synthetic routes. One common method involves the condensation of 4-ethylbenzaldehyde with pyrrole in the presence of a base, followed by the addition of an ethenyl group through a Heck reaction. The reaction conditions typically involve the use of palladium catalysts and phosphine ligands under an inert atmosphere .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Analyse Des Réactions Chimiques
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the ethenyl group to an ethyl group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrrole-2,5-diones, while reduction results in the corresponding ethyl-substituted pyrrole.
Applications De Recherche Scientifique
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: This compound can be used as a probe to study biological processes involving pyrrole derivatives.
Industry: It is used in the production of polymers, dyes, and other materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to specific physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-ethyl-: This compound lacks the ethenyl group, which can significantly alter its reactivity and applications.
1H-Pyrrole, 2-ethyl-: This compound has an ethyl group at the 2-position instead of the 4-ethylphenyl group, leading to different chemical and physical properties.
Ethanone, 1-(1H-pyrrol-2-yl)-:
The uniqueness of 1H-Pyrrole, 1-ethenyl-2-(4-ethylphenyl)- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a variety of specialized applications.
Propriétés
Numéro CAS |
64222-38-4 |
|---|---|
Formule moléculaire |
C14H15N |
Poids moléculaire |
197.27 g/mol |
Nom IUPAC |
1-ethenyl-2-(4-ethylphenyl)pyrrole |
InChI |
InChI=1S/C14H15N/c1-3-12-7-9-13(10-8-12)14-6-5-11-15(14)4-2/h4-11H,2-3H2,1H3 |
Clé InChI |
NNIQJNAWKUCJTR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=C(C=C1)C2=CC=CN2C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-1-Chloro-2-[4-(2,2-dimethylpropoxy)phenyl]diazene](/img/structure/B14496669.png)
![4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14496671.png)




![5-[(1R,2R)-2-(Carboxymethyl)cyclopropyl]pentanoic acid](/img/structure/B14496721.png)





![N-[2-Amino-5-(phenylsulfanyl)phenyl]formamide](/img/structure/B14496761.png)

